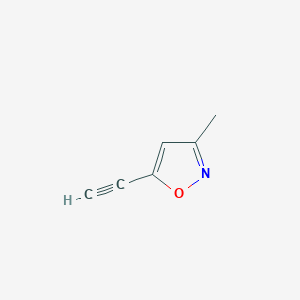![molecular formula C6H9FO3S B15061342 (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,4S)-7-Oxabicyclo[221]heptane-2-sulfonyl fluoride is a bicyclic compound featuring a sulfonyl fluoride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the cycloaddition of suitable precursors followed by functional group transformations. One common method involves the use of photochemistry to access the bicyclic structure via [2 + 2] cycloaddition . This approach allows for the efficient formation of the bicyclic core, which can then be functionalized to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines and thiols. Oxidation reactions may involve oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Aplicaciones Científicas De Investigación
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
Sulfonyl Fluoride Compounds: Other sulfonyl fluoride compounds may have different bicyclic cores or additional functional groups, leading to variations in reactivity and applications.
Uniqueness
(1R,2S,4S)-7-Oxabicyclo[221]heptane-2-sulfonyl fluoride is unique due to its specific combination of a bicyclic core and a sulfonyl fluoride functional group
Propiedades
Fórmula molecular |
C6H9FO3S |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2/t4-,5+,6-/m0/s1 |
Clave InChI |
IZEWVMLWIPUQNA-JKUQZMGJSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C[C@H]1O2)S(=O)(=O)F |
SMILES canónico |
C1CC2C(CC1O2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


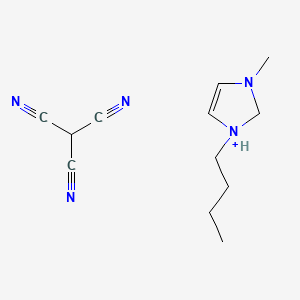
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
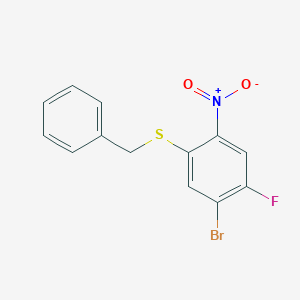
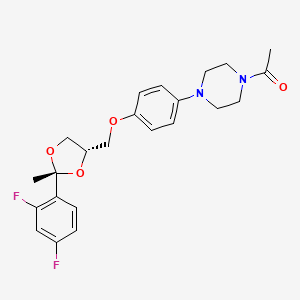
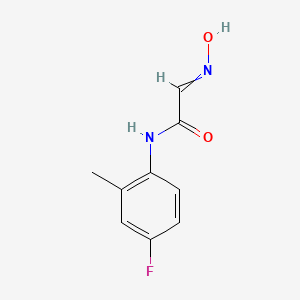
![4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B15061303.png)
![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
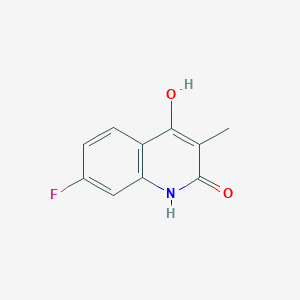
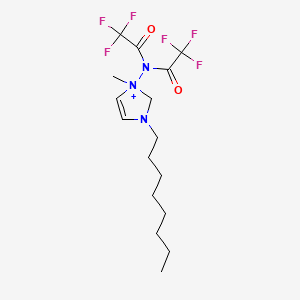
![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)
![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)
